4,4-Difluorobutane-1-sulfonamide
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Overview
Description
4,4-Difluorobutane-1-sulfonamide is an organosulfur compound characterized by the presence of two fluorine atoms and a sulfonamide group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1-sulfonamide typically involves the reaction of 4,4-difluorobutylamine with a sulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond. Common bases used in this reaction include triethylamine or pyridine, which help to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, green chemistry principles, such as the use of dimethyl carbonate as a solvent, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorobutane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can yield amines, although this reaction is less common.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for sulfonamides.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), to deprotonate the nucleophile.
Major Products:
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4-Difluorobutane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organosulfur compounds and can be used in the development of new materials.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Medicine: Sulfonamide derivatives are widely used in pharmaceuticals for their antibacterial and diuretic properties. This compound could be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4-Difluorobutane-1-sulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
4,4-Difluorobutane-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: An antibacterial sulfonamide used in veterinary medicine.
Sulfadiazine: Another antibacterial sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs, known for its antibacterial properties.
Uniqueness: The presence of fluorine atoms in this compound distinguishes it from other sulfonamides, providing enhanced stability and unique reactivity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
4,4-difluorobutane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO2S/c5-4(6)2-1-3-10(7,8)9/h4H,1-3H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCKWVVBWLIMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)F)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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